Lornoxicam-d3 is a deuterated derivative of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. Lornoxicam is classified under the oxicam class of NSAIDs and is known for its effectiveness in treating pain and inflammation associated with various conditions, including osteoarthritis and rheumatoid arthritis. The compound has garnered attention for its unique pharmacological profile, including its ability to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory process.
Lornoxicam-d3 is synthesized from lornoxicam through specific chemical modifications, primarily involving the incorporation of deuterium isotopes. This modification enhances the compound's stability and allows for more precise pharmacokinetic studies, making it valuable in research settings.
The synthesis of lornoxicam-d3 involves several steps:
The synthesis process ensures that the deuterium isotopes are incorporated without significant alteration to the compound's pharmacological properties. This aspect is crucial for maintaining the therapeutic efficacy of lornoxicam while allowing for advanced analytical studies.
Lornoxicam-d3 retains the core structure of lornoxicam but features deuterium atoms at specific positions within its molecular framework. The molecular structure can be represented as follows:
Lornoxicam-d3 participates in various chemical reactions typical of NSAIDs, including:
The reaction mechanisms involve reversible binding to cyclooxygenase enzymes, leading to a decrease in inflammatory mediators such as prostaglandins and thromboxanes.
Lornoxicam-d3 exerts its effects primarily through:
The half-life of lornoxicam-d3 ranges from 3 to 5 hours, necessitating multiple doses for sustained therapeutic effects .
Relevant analyses include thermal stability assessments showing degradation patterns under various conditions .
Lornoxicam-d3 finds applications primarily in scientific research:
Lornoxicam-d3 (5-Hydroxy lornoxicam-d3 hydrochloride) is a deuterium-labeled isotopologue of the nonsteroidal anti-inflammatory drug (NSAID) lornoxicam. Its molecular formula is C₁₃H₈D₃Cl₂N₃O₅S₂, with an average molecular weight of 427.30 g/mol [3]. The compound features three deuterium atoms (D) specifically incorporated at the methyl group of the thienothiazine ring system, replacing all three hydrogen atoms in the parent compound’s -CH₃ moiety to form a -CD₃ group. This strategic deuteration does not alter the core pharmacophore but introduces significant mass differences detectable via mass spectrometry. The isotopic purity typically exceeds 99%, ensuring minimal protium contamination for precise tracer applications. The hydrochloride salt form enhances solubility in aqueous matrices for analytical workflows [3] [7].
Table 1: Molecular Identity of Lornoxicam-d3
Property | Specification |
---|---|
Molecular Formula | C₁₃H₈D₃Cl₂N₃O₅S₂ |
Average Molecular Weight | 427.30 g/mol |
Isotopic Substitution Site | Methyl group (-CD₃) |
Salt Form | Hydrochloride |
Purity | >99% isotopic enrichment |
The primary structural distinction lies in the methyl-to-trideuteriomethyl substitution (-CH₃ → -CD₃). This modification minimally affects electronic properties but alters vibrational frequencies and kinetic parameters. Key differences include:
Nuclear Magnetic Resonance (NMR):¹H-NMR spectra of lornoxicam-d3 show the complete disappearance of the methyl singlet at δ 2.4 ppm present in protiated lornoxicam. In ¹³C-NMR, the -CD₃ carbon resonance appears as a quintet (J₃C-D = 20 Hz) at ~δ 40 ppm due to coupling with deuterium (I=1). No significant chemical shift changes occur in the pyridine, amide, or thienothiazine protons, confirming localized deuteration [3] [7].
Fourier-Transform Infrared (FTIR) Spectroscopy:Key vibrational shifts include:
Mass Spectrometry (MS):Electrospray ionization (ESI-MS) shows a base peak at m/z 428.30 [M+H]⁺, 3 Da higher than lornoxicam (m/z 371.81). Fragmentation patterns are nearly identical, except for deuterium-retaining ions:
Table 2: Spectroscopic Signatures of Lornoxicam-d3
Technique | Protiated Lornoxicam | Lornoxicam-d3 | Interpretation |
---|---|---|---|
¹H-NMR | δ 2.4 (s, 3H, -CH₃) | Absent | Deuteration at methyl site |
¹³C-NMR | δ 14.1 (-CH₃) | δ 40 (quintet, J=20 Hz, -CD₃) | C-D coupling |
FTIR | 2947 cm⁻¹ (C-H stretch) | 2200 cm⁻¹ (C-D stretch) | Isotopic shift |
MS (ESI+) | [M+H]⁺ 371.81 | [M+H]⁺ 428.30 | +3 Da mass shift |
Melting Point:Lornoxicam-d3 hydrochloride decomposes at 225–230°C, mirroring the decomposition temperature of protiated lornoxicam. Thermal gravimetric analysis (TGA) under nitrogen/air shows a two-stage degradation profile: initial loss of HCl/H₂O (205–235°C), followed by oxidative decomposition of the heterocyclic core (300–500°C). Differential scanning calorimetry (DSC) confirms no polymorphic transitions below 200°C [2] [7].
Solubility:The hydrochloride salt enhances aqueous solubility (>5 mg/mL) compared to the free base (<0.1 mg/mL). Deuteration does not significantly alter log P (logarithmic octanol-water partition coefficient), remaining ~3.0. However, dispersible tablet formulations of lornoxicam show dissolution efficiencies of 72–93%, suggesting potential applicability to deuterated analogs [7].
Stability:
Forced Degradation Insights:Under oxidative stress (H₂O₂), lornoxicam-d3 forms sulfoxide derivatives, while alkaline hydrolysis cleaves the sulfonamide linkage. Deuterium labeling does not alter degradation pathways but may slightly retard kinetics where C-H bond breaking is rate-limiting [2] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7